Methyl N-Boc-4-piperidinepropionate
Overview
Description
Methyl N-Boc-4-piperidinepropionate, with the chemical formula C14H25NO4, is a compound known for its applications in organic synthesis. This compound is characterized by its methyl, piperidine, and propionate functional groups . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-4-piperidinepropionate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate with methanol in the presence of a base . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-4-piperidinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc-protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc-protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-Boc-4-piperidinepropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl N-Boc-4-piperidinepropionate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Methyl N-Boc-4-piperidineacetate: Similar in structure but with an acetate group instead of a propionate group.
Methyl N-Boc-4-piperidinebutyrate: Contains a butyrate group, offering different reactivity and properties.
Methyl N-Boc-4-piperidinevalerate: Features a valerate group, which can influence its chemical behavior.
Uniqueness
Methyl N-Boc-4-piperidinepropionate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Its propionate group offers different steric and electronic properties compared to similar compounds with acetate, butyrate, or valerate groups .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-75-8 | |
Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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